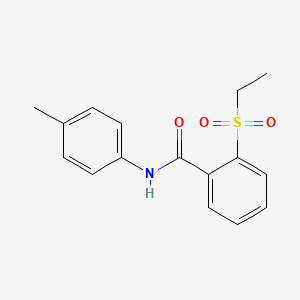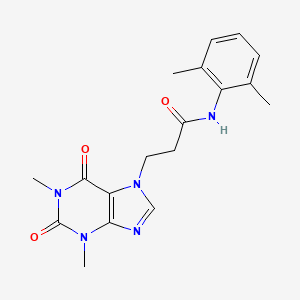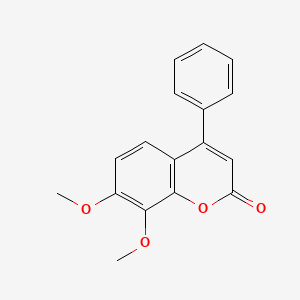![molecular formula C28H31NO6 B11158895 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B11158895.png)
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl trans-4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the coumarin core. This can be achieved by reacting 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The resulting intermediate is then subjected to further reactions to introduce the 4-ethyl and 8-methyl groups.
For the cyclohexane-1-carboxylate moiety, a separate synthetic route is employed. This involves the reaction of cyclohexanone with benzyl chloroformate to form the benzyl carbamate derivative. The final step involves coupling the coumarin core with the cyclohexane-1-carboxylate derivative under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s lipophilic nature allows it to penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes involved in key biological processes, such as DNA gyrase in bacteria, leading to antimicrobial effects . Additionally, its ability to modulate inflammatory pathways makes it a potential candidate for anti-inflammatory therapies .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferone: A coumarin derivative with known anti-inflammatory and anticancer properties.
Warfarin: A well-known anticoagulant that also belongs to the coumarin class.
Dicoumarol: Another anticoagulant with a similar structure to warfarin.
Uniqueness
4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 4-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOHEXANE-1-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C28H31NO6 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(4-ethyl-8-methyl-2-oxochromen-7-yl) 4-(phenylmethoxycarbonylaminomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C28H31NO6/c1-3-21-15-25(30)35-26-18(2)24(14-13-23(21)26)34-27(31)22-11-9-19(10-12-22)16-29-28(32)33-17-20-7-5-4-6-8-20/h4-8,13-15,19,22H,3,9-12,16-17H2,1-2H3,(H,29,32) |
InChI Key |
KSTHMKCIXLKGGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3CCC(CC3)CNC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11158813.png)
![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B11158818.png)
![N-[4-(pentylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B11158821.png)
![3-[(3-bromobenzyl)oxy]-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11158830.png)

![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B11158842.png)
![3-(naphthalen-1-ylmethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11158855.png)
![2-chloro-N-[3-(cyclohexylamino)-3-oxopropyl]benzamide](/img/structure/B11158859.png)


![(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11158878.png)
![[2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(2-pyridyl)piperazino]methanone](/img/structure/B11158881.png)
![5-(4-methoxyphenyl)-2,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11158884.png)
![7-isopropoxy-6-{3-oxo-3-[4-(2-pyridyl)piperazino]propyl}-4-phenyl-2H-chromen-2-one](/img/structure/B11158896.png)
